molecular formula C14H18ClNO B1315508 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride CAS No. 83393-23-1

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No. B1315508
CAS RN: 83393-23-1
M. Wt: 251.75 g/mol
InChI Key: XPIPTYACPFJRQB-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the CAS Number: 83393-23-1 . It has a molecular weight of 251.76 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is 1S/C14H17NO.ClH/c16-14-8-12-6-7-13 (9-14)15 (12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

  • “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride” is a chemical compound with the CAS Number: 83393-23-1 . It has a molecular weight of 251.76 .
  • The InChI key for this compound is XPIPTYACPFJRQB-UHFFFAOYSA-N .
  • Synthesis of Tropane Alkaloids
    • Field : Organic & Biomolecular Chemistry
    • Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is present in “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
    • Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
    • Results : There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride” is a chemical compound with the CAS Number: 83393-23-1 . It has a molecular weight of 251.76 .
  • The InChI key for this compound is XPIPTYACPFJRQB-UHFFFAOYSA-N .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIPTYACPFJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517906
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

CAS RN

83393-23-1
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83393-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-3-oxo-8-azoniabicyclo[3.2.1]octane chloride
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